molecular formula C7H3BrF2O2 B1279182 3-Bromo-2,4-difluorobenzoic acid CAS No. 651026-98-1

3-Bromo-2,4-difluorobenzoic acid

Cat. No.: B1279182
CAS No.: 651026-98-1
M. Wt: 237 g/mol
InChI Key: LPHSBCGWEINIHT-UHFFFAOYSA-N
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Description

3-Bromo-2,4-difluorobenzoic acid is an organic compound with the molecular formula C7H3BrF2O2. It is a derivative of benzoic acid, where the benzene ring is substituted with bromine and fluorine atoms. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity .

Mechanism of Action

Target of Action

3-Bromo-2,4-difluorobenzoic acid is primarily used as a reagent in the Suzuki–Miyaura coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which allows for the formation of carbon-carbon bonds . The primary targets of this compound are therefore the organoboron reagents used in this reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, an organoboron reagent is transferred from boron to palladium, forming a new carbon-carbon bond . This reaction is particularly valuable due to its mild and functional group tolerant conditions, and the stability of the organoboron reagents .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction, in which this compound is used, is a key process in synthetic chemistry . It enables the formation of complex organic compounds through the creation of carbon-carbon bonds . The downstream effects of this process are dependent on the specific organoboron reagents used and the desired end product .

Result of Action

The primary result of the action of this compound is the formation of a new carbon-carbon bond through the Suzuki–Miyaura coupling reaction . This enables the synthesis of a wide range of complex organic compounds .

Action Environment

The efficacy and stability of this compound in the Suzuki–Miyaura coupling reaction can be influenced by various environmental factors. These include the temperature and pH of the reaction environment, the presence of a palladium catalyst, and the specific organoboron reagents used . The reaction is generally performed under mild conditions and is tolerant of a wide range of functional groups .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3-Bromo-2,4-difluorobenzoic acid typically involves the bromination of 2,4-difluorobenzoic acid. The process includes reacting 2,4-difluorobenzoic acid with a brominating reagent such as bromine or N-bromosuccinimide in the presence of a catalyst like sulfuric acid. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the esterification of the crude product followed by distillation to remove impurities. The purified ester is then hydrolyzed to yield high-purity this compound. This method ensures a product purity of over 99.5%, making it suitable for pharmaceutical and chemical applications .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2,4-difluorobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or borane.

Major Products:

    Substitution Reactions: Derivatives with different functional groups replacing bromine or fluorine.

    Coupling Reactions: Biaryl compounds.

    Reduction Reactions: Alcohols or aldehydes derived from the carboxylic acid group.

Comparison with Similar Compounds

  • 2-Bromo-4-fluorobenzoic acid
  • 4-Bromo-2,5-difluorobenzoic acid
  • 4-Bromo-2,6-difluorobenzoic acid

Comparison: 3-Bromo-2,4-difluorobenzoic acid is unique due to the specific positioning of bromine and fluorine atoms on the benzene ring. This unique arrangement influences its reactivity and interaction with other molecules, making it distinct from other similar compounds. For instance, 4-Bromo-2,5-difluorobenzoic acid has different substitution patterns, leading to variations in its chemical behavior and applications .

Properties

IUPAC Name

3-bromo-2,4-difluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF2O2/c8-5-4(9)2-1-3(6(5)10)7(11)12/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPHSBCGWEINIHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(=O)O)F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50456972
Record name 3-BROMO-2,4-DIFLUOROBENZOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50456972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

651026-98-1
Record name 3-BROMO-2,4-DIFLUOROBENZOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50456972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-2,4-difluorobenzoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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